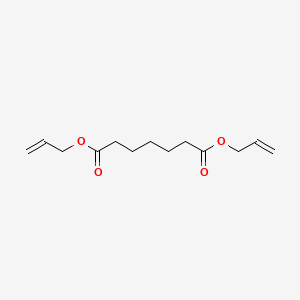

Diallyl pimelate

Description

Historical Trajectory and Evolution of Research on Diallyl Pimelate (B1236862) and Related Diallyl Monomers

The study of diallyl monomers is rooted in the mid-20th century with early investigations into the polymerization of allylic compounds. Initial attempts to polymerize these monomers were often met with challenges, such as slow reaction rates and the formation of low molecular weight polymers, largely due to degradative chain transfer involving the allylic hydrogen atoms. A seminal breakthrough occurred in the 1950s when Butler and colleagues discovered that diallyl quaternary ammonium (B1175870) salts could undergo free-radical polymerization to form soluble, uncrosslinked linear polymers. psu.edu This led to the formulation of the alternating intra-intermolecular chain propagation mechanism, now widely known as cyclopolymerization. researchgate.net This discovery was pivotal, explaining how non-conjugated dienes could form linear polymers containing cyclic repeating units within the main chain, rather than cross-linked networks. psu.eduresearchgate.net

Research initially focused on more common diallyl compounds like diallyl phthalate (B1215562) (DAP), which saw industrial application as early as the 1940s and 1950s in thermosetting resins for the aerospace and electronics industries. google.comatamanchemicals.com These early studies on DAP and diallylammonium salts laid the theoretical groundwork for understanding the polymerization behavior of the entire class of diallyl monomers. google.com

Specific academic investigation into diallyl pimelate is of a more recent vintage. Its emergence in the scientific literature is often linked to its application as a specialized monomer for studying polymer network topology or as a convenient starting material in multi-step organic syntheses. nih.govresearchgate.net For instance, research has utilized polythis compound as a model system to study the degradation of stressed, densely cross-linked polymer networks. researchgate.net More recently, this compound has been employed as a commercially available precursor for the total synthesis of complex natural products, such as monoterpene indole (B1671886) alkaloids. nih.gov

Contemporary Significance and Broader Context of this compound in Materials Science and Polymer Chemistry

In the broader context of materials science, diallyl esters, including this compound, are recognized for their role as monomers and crosslinking agents. solubilityofthings.com The two allyl groups allow for the formation of thermosetting resins and densely cross-linked polymers with specific mechanical and thermal properties. researchgate.net The structure of the diacid that links the two allyl functionalities—in this case, the flexible seven-carbon chain of pimelic acid—influences the topology and properties of the resulting polymer network. researchgate.net Research on related diallyl esters like diallyl adipate (B1204190) has explored applications in coatings, adhesives, and the development of materials with enhanced thermal resistance. solubilityofthings.comontosight.ai These studies provide a framework for understanding the potential applications of polymers derived from this compound.

A significant area of contemporary research where this compound has proven valuable is in advanced organic synthesis. It serves as a key starting material in the enantioselective total synthesis of several complex natural products. Notably, it has been used as the precursor in the synthesis of the alkaloids (–)-mersicarpine, (–)-scholarisine G, (+)-melodinine E, (–)-leuconolam, and (–)-leuconoxine. nih.gov In these syntheses, the this compound is first converted into a more complex cyclic intermediate, which then undergoes a series of sophisticated transformations, often including a palladium-catalyzed allylic alkylation as a key step to build stereocenters. nih.govrsc.orgcaltech.edu This application highlights this compound's role as a versatile and accessible building block for constructing intricate molecular scaffolds. nih.gov

Fundamental Structure and Reactivity Considerations of this compound for Academic Investigation

This compound is the di-ester of pimelic acid and allyl alcohol. Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀O₄ | researchgate.net |

| Molecular Weight | 240.30 g/mol | researchgate.net |

| Appearance | Slightly yellow-colored, free-flowing liquid | orgsyn.org |

| Boiling Point | 134–135 °C at 0.2 mmHg | researchgate.netorgsyn.org |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.91 (ddt, J = 17.2, 10.4, 5.7 Hz, 2H), 5.30 (dq, J = 17.2, 1.5 Hz, 2H), 5.23 (dq, J = 10.4, 1.3 Hz, 2H), 4.57 (dt, J = 5.7, 1.4 Hz, 4H), 2.34 (t, J = 7.6 Hz, 4H), 1.66 (quintet, J = 7.7 Hz, 4H), 1.33–1.40 (m, 2H) | orgsyn.org |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 173.3, 132.4, 118.3, 65.1, 34.1, 28.7, 24.7 | orgsyn.org |

| Infrared (IR, neat film) cm⁻¹ | 3086, 2942, 2866, 1733 (C=O), 1648 (C=C) | orgsyn.org |

The synthesis of this compound is straightforwardly achieved via the Fischer esterification of pimelic acid with an excess of allyl alcohol, typically using an acid catalyst like p-toluenesulfonic acid and removing water to drive the reaction to completion. orgsyn.orgorgsyn.org Yields for this procedure are reported to be very high, often in the range of 96-99%. orgsyn.org

The reactivity of this compound is dominated by its two terminal allyl groups. ontosight.ai These non-conjugated double bonds are amenable to free-radical polymerization. A key feature of diallyl monomers is their propensity to undergo cyclopolymerization, an alternating sequence of intramolecular cyclization (ring-forming) and intermolecular propagation (chain-extending) steps. psu.edue3s-conferences.org This process leads to the formation of linear polymers containing five- or six-membered rings in the backbone, which reduces the degree of cross-linking and enhances the thermal stability of the resulting polymer. cambridge.orggoogle.com The specific ratio of five- to six-membered rings can be influenced by reaction conditions and monomer structure. e3s-conferences.org In addition to polymerization, the allyl groups can participate in other reactions, such as thiol-ene additions, making the molecule a versatile synthon. wikipedia.org

Overview of Key Research Areas and Methodological Approaches in this compound Studies

Research involving this compound is primarily concentrated in two main areas: its use in polymer science and its application as a precursor in complex organic synthesis.

Polymer and Materials Science: Studies in this area investigate this compound as a monomer for creating densely cross-linked polymers. researchgate.net Research focuses on the relationship between the monomer structure, the polymerization conditions, and the final properties of the polymer network, such as its optimechanical properties and degradation behavior under stress. researchgate.net

Organic Synthesis: This is currently the most prominent area of research for this compound. It is used as a readily available and cost-effective starting material for the multi-step total synthesis of biologically active natural products, particularly alkaloids. nih.govrsc.orgcaltech.edu These synthetic routes leverage the pimelate backbone to construct complex polycyclic systems. nih.gov

A range of methodological approaches is employed to study this compound and its derivatives.

Synthesis and Reaction Monitoring: The synthesis and subsequent reactions of this compound are typically monitored using standard analytical techniques. Thin-layer chromatography (TLC) is used for rapid qualitative assessment of reaction progress, while gas chromatography (GC) provides quantitative data on purity and conversion. researchgate.netorgsyn.orgorgsyn.org

Structural Characterization: The definitive identification of this compound and its reaction products relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the detailed molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. researchgate.netorgsyn.orgresearchgate.net

Polymer Analysis: When this compound is polymerized, the resulting polymers are characterized using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity. google.com Thermal properties of the polymers can be investigated using Differential Scanning Calorimetry (DSC).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-3-10-16-12(14)8-6-5-7-9-13(15)17-11-4-2/h3-4H,1-2,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBBIIARQXLCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCCCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287800 | |

| Record name | DIALLYL PIMELATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91906-66-0 | |

| Record name | NSC52562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIALLYL PIMELATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Diallyl Pimelate

Established Esterification Routes for Diallyl Pimelate (B1236862) Synthesis

The formation of diallyl pimelate is accomplished through well-established esterification reactions, which involve the coupling of a carboxylic acid with an alcohol.

Direct Esterification with Allyl Alcohol and Pimelic Acid

The most common method for synthesizing this compound is the direct esterification of pimelic acid with allyl alcohol. smolecule.com This reaction, known as Fischer esterification, involves heating the two reactants in the presence of an acid catalyst. orgsyn.orgmasterorganicchemistry.com The process is a reversible equilibrium, and to drive it towards the formation of the ester product, it is often necessary to remove the water that is formed as a byproduct. orgsyn.orggoogle.com A Dean-Stark apparatus is commonly employed for this purpose, where a solvent such as toluene (B28343) forms an azeotrope with water, facilitating its removal. orgsyn.org

A typical laboratory-scale synthesis involves charging a reaction flask with pimelic acid, an excess of allyl alcohol, and a catalytic amount of an acid like p-toluenesulfonic acid monohydrate in a solvent like toluene. orgsyn.org The mixture is then heated to reflux. orgsyn.org After several hours, the reaction is cooled, and the organic solution is washed with an aqueous basic solution, such as sodium bicarbonate, to neutralize the acid catalyst, followed by a brine wash. orgsyn.orgorgsyn.org The organic solvent is then removed under vacuum to yield the crude this compound. orgsyn.orgorgsyn.org This procedure has been reported to produce high yields, often between 96-99%, with high purity. orgsyn.orgorgsyn.org

| Reactant/Catalyst | Molar Ratio/Equivalents | Reference |

| Pimelic Acid | 1.00 equiv | orgsyn.org |

| Allyl Alcohol | 3.00 equiv | orgsyn.org |

| p-Toluenesulfonic acid monohydrate | 0.005 equiv | orgsyn.org |

| Toluene | (Solvent) | orgsyn.org |

Transesterification Processes for this compound Production

Transesterification is another viable route for the production of this compound. This process involves the reaction of a different ester with allyl alcohol in the presence of a catalyst. smolecule.com For instance, a methyl or ethyl ester of pimelic acid, such as dimethyl pimelate, could be reacted with allyl alcohol. In this equilibrium reaction, the original alcohol (methanol or ethanol) is displaced by allyl alcohol. To shift the equilibrium towards the desired product, the lower-boiling alcohol is typically removed by distillation.

This method is a key reaction in various chemical industries, particularly in biodiesel production, where triglycerides are transesterified with methanol. mdpi.comnih.gov The principles are applicable to the synthesis of other esters like this compound. The reaction can be catalyzed by either acids or bases. google.com While base catalysis is common in biodiesel production, acid catalysis is also effective and can be advantageous when dealing with starting materials that contain free fatty acids. mdpi.comgoogle.com

Catalytic Systems in this compound Synthesis

Catalysts are crucial for achieving efficient esterification by increasing the reaction rate.

Acid Catalysis in Esterification Reactions

Acid catalysis is fundamental to the direct esterification of pimelic acid with allyl alcohol. smolecule.comnumberanalytics.com The catalyst works by protonating the carbonyl oxygen of the pimelic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the allyl alcohol. masterorganicchemistry.com

Commonly used acid catalysts include:

Sulfuric Acid (H₂SO₄): A strong mineral acid frequently used for Fischer esterification. smolecule.commasterorganicchemistry.com

p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that is solid and easier to handle than sulfuric acid. It is highly effective for this transformation. orgsyn.orgresearchgate.netresearchgate.net

The reaction mechanism involves several equilibrium steps, starting with the protonation of the carboxylic acid, followed by the attack of the alcohol, a proton transfer, and finally the elimination of water to form the ester. masterorganicchemistry.com The use of a catalyst is essential as the uncatalyzed reaction is typically too slow to be practical.

| Catalyst | Type | Role | Reference |

| Sulfuric Acid | Homogeneous Brønsted Acid | Protonates carbonyl, activating it for nucleophilic attack | smolecule.commasterorganicchemistry.com |

| p-Toluenesulfonic Acid | Homogeneous Brønsted Acid | Protonates carbonyl, activating it for nucleophilic attack | orgsyn.org |

Novel Catalytic Approaches for Enhanced Selectivity and Yield

Research into new catalytic systems aims to improve the synthesis of esters by offering milder reaction conditions, higher selectivity, and easier catalyst recovery. While specific examples for this compound are not extensively documented in readily available literature, general advancements in esterification catalysis are relevant.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as silica (B1680970) chloride or macroporous polymeric acid catalysts, offer significant advantages. organic-chemistry.org They can be easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for catalyst recycling. organic-chemistry.org This aligns with green chemistry principles by reducing waste. Graphene oxide has also been shown to be an efficient, reusable acid catalyst for a wide range of esterification reactions. organic-chemistry.org

Enzymatic Catalysis: Lipases can be used to catalyze esterification reactions under very mild conditions. This approach offers high specificity, often eliminating the need for protecting groups, which reduces the number of synthetic steps and waste generation. acs.org

Palladium Catalysis: Palladium-catalyzed reactions, such as the decarboxylative asymmetric allylic alkylation, represent advanced methods for creating complex molecules. researchgate.netresearchgate.netacs.org While more complex than simple esterification, these methods highlight the use of sophisticated catalysts to achieve high levels of control and enantioselectivity in the synthesis of molecules derived from precursors like this compound. nih.govcaltech.edu

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be evaluated and improved through the lens of green chemistry, which aims to design chemical processes that minimize environmental impact. yale.edusigmaaldrich.com

Key principles applicable to this synthesis include:

Atom Economy: This principle, developed by Barry Trost, seeks to maximize the incorporation of all reactant atoms into the final product. acs.org Direct esterification has a good atom economy, with water being the only byproduct. Transesterification also has a high atom economy, as it involves an exchange of alcohol groups.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.orgyale.edu The acid-catalyzed synthesis of this compound uses only a small amount of acid, which is more efficient and generates less waste than if a stoichiometric activator were required. orgsyn.orgacs.org Employing recyclable heterogeneous catalysts further enhances the greenness of the process. organic-chemistry.org

Use of Renewable Feedstocks: A feedstock is considered renewable if it is derived from a source that can be replenished. yale.edu While allyl alcohol is typically derived from petrochemical sources, pimelic acid has biological origins as an intermediate in the biosynthesis of biotin (B1667282) in certain bacteria and can be produced via lysine (B10760008) degradation. illinois.edu Exploring bio-based routes for both precursors could significantly improve the sustainability of this compound production.

Safer Solvents and Auxiliaries: The traditional synthesis often uses toluene as a solvent. orgsyn.org Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. yale.edu Research into solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO₂, or ionic liquids) could reduce the environmental footprint of the synthesis.

By focusing on these principles, the production of this compound can be made more efficient, safer, and more environmentally benign.

Solvent-Free Reaction Conditions and Sustainable Protocols

Traditional synthesis of this compound often involves the use of a solvent to facilitate the reaction and remove byproducts. A common laboratory-scale procedure involves the Fischer-Speier esterification of pimelic acid with an excess of allyl alcohol using an acid catalyst, such as p-toluenesulfonic acid monohydrate, in a solvent like toluene. orgsyn.orgorgsyn.orgresearchgate.net The use of a Dean-Stark apparatus allows for the continuous removal of water, driving the reaction equilibrium towards the formation of the diester and achieving high yields of 96-99%. orgsyn.orgorgsyn.orgresearchgate.net

However, the drive towards green chemistry has spurred the development of solvent-free and more sustainable protocols. rsc.org These methods not only reduce environmental impact by eliminating solvent waste but can also lead to higher purity products and simplified workup procedures. google.com

Solvent-Free Thermal and Catalytic Methods: Inspired by methodologies for structurally similar esters like diallyl phthalate (B1215562), direct heating of pimelic acid and allyl alcohol represents a potential solvent-free approach. google.comgoogle.com Research on diallyl phthalate synthesis has shown that solvent-free direct esterification at elevated temperatures (e.g., 135-140 °C), sometimes with a catalyst like tosic acid, can yield products with higher transparency and purity compared to solvent-based systems. google.comgoogle.com Applying this principle to this compound would involve heating the neat mixture of reactants, using the excess allyl alcohol as the reaction medium.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for promoting chemical reactions under solvent-free conditions. researchgate.net This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. A plausible sustainable protocol for this compound would involve mixing pimelic acid and allyl alcohol with a solid-supported acid catalyst and subjecting the mixture to microwave irradiation, a method that has proven effective for other esterification reactions. researchgate.netwjpmr.com

Mechanochemistry (Ball Milling): Ball milling is another solvent-free technique with growing applications in sustainable organic synthesis. rsc.org This method uses mechanical force to induce chemical reactions between solid reactants. The synthesis of this compound could potentially be achieved by milling pimelic acid with a suitable allyl source and a solid catalyst, completely avoiding the use of bulk solvents and potentially high temperatures. rsc.org

The following table summarizes a conventional synthesis method, providing a baseline for evaluating more sustainable alternatives.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

| Pimelic Acid | Allyl Alcohol | p-Toluenesulfonic acid monohydrate | Toluene | 120 °C (reflux) | 96-99% | orgsyn.orgorgsyn.orgresearchgate.net |

This interactive table summarizes a documented conventional synthesis for this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. reagent.co.uknumberanalytics.comacs.org The goal is to design synthetic pathways that maximize this incorporation, thereby minimizing waste at a molecular level. acs.orgsolubilityofthings.com

The synthesis of this compound from pimelic acid and allyl alcohol is a condensation reaction:

C₇H₁₂O₄ (Pimelic Acid) + 2 C₃H₆O (Allyl Alcohol) → C₁₃H₂₀O₄ (this compound) + 2 H₂O (Water)

Strategies for Waste Minimization:

Catalyst Selection: Utilizing highly efficient and recyclable catalysts is crucial. Traditional methods use stoichiometric or near-stoichiometric amounts of acid catalysts, which can lead to waste during neutralization and workup. Employing catalytic amounts of a strong acid like p-toluenesulfonic acid is a step forward. orgsyn.org Even better would be the use of solid, heterogeneous acid catalysts that can be easily filtered out and reused, simplifying purification and reducing aqueous waste streams.

Reaction Conditions: Optimizing reaction conditions, such as temperature and pressure, can maximize yield and minimize the formation of side products, a key aspect of waste reduction. numberanalytics.com For instance, in the synthesis of this compound, distillation for purification must be done carefully, as it has been noted to cause the formation of unidentified polymeric byproducts, representing a loss of material and creating waste. orgsyn.orgresearchgate.net

Avoiding Auxiliaries: The most significant waste minimization strategy is the move towards solvent-free conditions, as discussed in the previous section. numberanalytics.comsolubilityofthings.com Solvents often account for the largest mass component in a reaction and their elimination drastically reduces waste generation and the energy required for their removal and disposal.

The table below outlines the theoretical atom economy for the synthesis of this compound.

| Product | Formula | Molar Mass ( g/mol ) | Reactants | Formula | Molar Mass ( g/mol ) | Atom Economy (%) |

| This compound | C₁₃H₂₀O₄ | 240.29 | Pimelic Acid + 2 Allyl Alcohol | C₇H₁₂O₄ + 2(C₃H₆O) | 160.17 + 2(58.08) = 276.33 | (240.29 / 276.33) * 100 ≈ 86.96% |

This interactive table presents the theoretical atom economy calculation for the esterification reaction.

By implementing strategies such as recyclable catalysts and solvent-free protocols, the synthesis of this compound can be aligned more closely with the principles of green chemistry, reducing its environmental footprint while maintaining high synthetic efficiency.

Homopolymerization Pathways of this compound

Detailed studies focusing exclusively on the homopolymerization pathways of this compound, including comprehensive mechanistic and kinetic data, are not extensively covered in the available scientific and patent literature. General principles of diallyl monomer polymerization suggest potential pathways, but specific experimental evidence for this compound is not provided in the searched resources.

While specific studies detailing the initiation, propagation, and termination steps for the free-radical homopolymerization of this compound are not available, the process would theoretically follow the fundamental stages of free-radical polymerization. However, without experimental data, a detailed description of these mechanisms specifically for this compound cannot be accurately provided.

In the context of copolymerization, this compound has been polymerized using free-radical initiators. google.com These initiator systems are crucial for generating the initial radical species that trigger the polymerization chain reaction. Commonly employed classes of initiators for processes involving diallyl esters include:

Peroxides and Hydroperoxides: These compounds generate radicals through the thermal cleavage of the oxygen-oxygen bond.

Azo Compounds: These initiators decompose upon heating to produce nitrogen gas and two carbon-centered radicals. google.com

Persulphates: Often used in emulsion or solution polymerization. google.com

Redox Catalysts: These systems involve a combination of an oxidizing and a reducing agent to generate radicals at lower temperatures. google.com

For copolymerizations including this compound, initiators are typically used in amounts ranging from 0.1% to 10% by weight, based on the total monomer weight. google.com

Specific kinetic data, including rate constants for chain growth and information on autoacceleration (the Trommsdorff–Norrish effect) during the homopolymerization of this compound, are not documented in the reviewed literature.

Diallyl compounds are known to undergo cyclopolymerization, an alternating intramolecular-intermolecular chain propagation mechanism. This process involves the formation of cyclic structures along the polymer backbone through intramolecular chain transfer. However, research specifically investigating the cyclopolymerization dynamics and the extent of intramolecular chain transfer for this compound is not available.

There is no specific information available regarding how reaction conditions such as temperature, monomer concentration, and solvent type influence the extent of homopolymerization and the final polymer architecture of poly(this compound).

Free Radical Homopolymerization: Initiation, Propagation, and Termination Mechanisms

Copolymerization Studies Involving this compound

This compound is cited in patent literature as a comonomer for the synthesis of copolymers used as wetting agents and dispersants. google.com It can be incorporated into polymer chains through free-radical polymerization, alongside other monomers such as ethylenically unsaturated 1,2-dicarboxylic acid derivatives, unsaturated monocarboxylic acid derivatives, and polyalkyleneoxyallyl ethers. google.com

The copolymerization is typically performed via bulk or solution polymerization methods. google.com Reaction temperatures for these processes range from 60 to 220°C. google.com In these copolymer systems, this compound, along with other diallyl esters like diallyl maleate (B1232345) and diallyl phthalate, can be used to fine-tune the final properties of the copolymer, such as its compatibility within various applications. google.com

| Parameter | Value/Type | Source |

| Polymerization Method | Free-radical solution or bulk polymerization | google.com |

| Typical Temperature Range | 60 to 220°C | google.com |

| Initiator Concentration | 0.1% to 10% by weight (based on monomers) | google.com |

| Role in Copolymer | Fine-tuning of properties (e.g., compatibility) | google.com |

Radical Copolymerization with Vinyl and Allylic Monomers

The radical copolymerization of this compound with various vinyl and allylic monomers is a significant area of study, providing insights into the reactivity of diallyl monomers and the formation of complex polymer structures.

Determination of Reactivity Ratios and Monomer Sequence Distribution

The determination of monomer reactivity ratios is crucial for understanding the composition and microstructure of copolymers. fiveable.mechemrxiv.org These ratios, typically denoted as r1 and r2, quantify the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. copoldb.jp For instance, in the copolymerization of monomer M1 with monomer M2, r1 = k11/k12 and r2 = k22/k21, where k represents the rate constants for propagation. copoldb.jp The product of the reactivity ratios (r1r2) provides insight into the monomer sequence distribution. fiveable.me

If r1r2 = 1 , the copolymerization is ideal, resulting in a random distribution of monomer units along the chain. copoldb.jp

If r1r2 = 0 , an alternating copolymer is formed. copoldb.jp

If r1 > 1 and r2 < 1 , the copolymer is enriched in monomer M1. fiveable.me

If r1 < 1 and r2 > 1 , the copolymer is enriched in monomer M2. fiveable.me

Experimental determination of reactivity ratios often involves carrying out copolymerization reactions at low conversions for various initial monomer feed compositions. nih.gov The resulting copolymer composition is then analyzed to calculate the reactivity ratios using methods like the Kelen–Tüdös method. tuwien.at

The following interactive table illustrates hypothetical reactivity ratios for the copolymerization of this compound (M1) with a generic Vinyl Monomer (M2) and a generic Allylic Monomer (M2), showcasing different potential copolymerization behaviors.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Predicted Copolymer Structure |

| This compound | Vinyl Monomer A | 0.8 | 1.2 | 0.96 | Nearly Ideal Random |

| This compound | Vinyl Monomer B | 0.1 | 0.2 | 0.02 | Alternating Tendency |

| This compound | Allylic Monomer C | 1.5 | 0.5 | 0.75 | Random, enriched in DAP |

| This compound | Allylic Monomer D | 0.5 | 0.5 | 0.25 | Alternating |

Investigation of Crosslinking Effects in Copolymer Networks

This compound, being a diallyl monomer, can act as a crosslinking agent in copolymerization reactions, leading to the formation of network structures. researchgate.net The investigation of these crosslinking effects is essential for tailoring the properties of the final polymer, such as its mechanical strength, thermal stability, and swelling behavior.

The extent of crosslinking is influenced by several factors, including the concentration of the diallyl monomer, the reactivity of the comonomers, and the polymerization conditions. researchgate.net In emulsion copolymerization of butyl acrylate (B77674) with diallyl maleate, another diallyl monomer, increasing the amount of the crosslinker in the feed composition led to an increase in gel content and crosslinking density. researchgate.net

The formation of crosslinked networks can be characterized by techniques such as swelling tests, which measure the amount of solvent a polymer network can absorb. nih.gov The degree of swelling is inversely proportional to the crosslink density. Spectroscopic methods like solid-state NMR can also provide information about the network structure.

The introduction of crosslinks, whether through covalent bonds or dynamic non-covalent interactions, can significantly enhance the material's properties. rsc.org For instance, dual-crosslinked networks, which combine both permanent and reversible crosslinks, can exhibit improved toughness, self-healing capabilities, and stimuli-responsiveness. rsc.orgrsc.org

Coordination Polymerization and Insertion Mechanisms of this compound (Analogous to Diallyl Ether)

Coordination polymerization, often catalyzed by transition metal complexes, offers a pathway to produce polymers with high stereoregularity and controlled architectures. wikipedia.orgresearchgate.net This method is distinct from radical polymerization and proceeds through the coordination of the monomer to the metal center followed by insertion into the metal-polymer chain bond. researchgate.net

While specific studies on the coordination polymerization of this compound are scarce, analogies can be drawn from the behavior of other diallyl monomers like diallyl ether. The development of coordination polymerization catalysts that can incorporate polar monomers is a more recent advancement. wikipedia.org Ziegler-Natta and metallocene catalysts are prominent examples of systems used for olefin polymerization. wikipedia.orgresearchgate.netuomustansiriyah.edu.iq

The mechanism, often described by the Cossee–Arlman model, involves the monomer approaching the vacant coordination site of the transition metal catalyst. wikipedia.org The π-bond of the allyl group in this compound would coordinate with the metal, followed by insertion into the growing polymer chain. The presence of two allyl groups offers the potential for crosslinking or the formation of cyclic structures within the polymer chain.

The design of coordination polymers can involve various strategies, including the use of metalloligands and post-synthetic modifications. rsc.org The resulting materials can have applications in areas like nanomaterials science. rsc.org

Formation of Crosslinked and Hyperbranched this compound Copolymers

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of both crosslinked and hyperbranched copolymers.

Crosslinked Copolymers: In conventional radical copolymerization, when both allyl groups of a this compound unit react, a crosslink is formed, leading to an insoluble polymer network. The properties of these networks are highly dependent on the crosslink density.

Hyperbranched Copolymers: Hyperbranched polymers are highly branched, three-dimensional macromolecules. eie.gr They can be synthesized in a one-step polymerization process, making them more cost-effective than dendrimers. nih.gov The synthesis of hyperbranched copolymers often involves the use of a multifunctional monomer, like this compound, in a controlled polymerization technique. nih.govmdpi.com

For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize hyperbranched copolymers by including a divinyl monomer that acts as a branching agent. nih.govmdpi.com This approach allows for the creation of polymers with a high degree of branching and a large number of terminal functional groups. eie.gr The resulting hyperbranched structures can exhibit unique properties, such as lower viscosity compared to their linear analogues of similar molecular weight, and have potential applications in areas like drug delivery and coatings. eie.grnih.gov Self-assembly mediated synthesis is another approach to creating complex hyperbranched copolymer structures. rsc.org

Advanced Polymerization Techniques for this compound

Controlled/Living Radical Polymerization (e.g., ATRP, RAFT) Applicability

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling the creation of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.netnih.gov

ATRP (Atom Transfer Radical Polymerization): ATRP is a versatile CRP method that involves a reversible deactivation of growing polymer chains through a halogen atom transfer process, typically catalyzed by a transition metal complex. researchgate.netnih.gov This allows for a controlled growth of polymer chains. The applicability of ATRP to functional monomers makes it a promising technique for the polymerization of this compound. nih.gov By carefully controlling the reaction conditions, it should be possible to synthesize well-defined linear polymers of this compound or to control the degree of crosslinking in copolymer networks.

RAFT (Reversible Addition-Fragmentation chain Transfer) Polymerization: RAFT polymerization is another powerful CRP technique that achieves control over the polymerization process through the use of a chain transfer agent (RAFT agent). researchgate.netnih.gov This method is compatible with a wide range of monomers and reaction conditions. RAFT has been successfully used to synthesize hyperbranched copolymers by including a multifunctional monomer. nih.govmdpi.com This suggests that RAFT polymerization of this compound, possibly in the presence of a comonomer, could be a viable route to hyperbranched polymers with pimelate ester functionalities. eie.gr

In-depth Analysis of this compound Polymerization: Mechanisms and Kinetic Studies

Polymerization Mechanisms and Kinetic Investigations of Diallyl Pimelate

The polymerization of diallyl monomers, a category that includes diallyl pimelate (B1236862), is primarily understood through the lens of free-radical polymerization. However, the presence of two allyl groups introduces specific mechanistic pathways and kinetic challenges that differentiate them from mono-vinyl monomers.

A characteristic feature of the free-radical polymerization of diallyl compounds is the cyclopolymerization mechanism. cambridge.org This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to the formation of polymer chains containing cyclic repeating units. For diallyl monomers, the formation of five- or six-membered rings within the polymer backbone is common. The propensity for cyclization is influenced by the structure of the monomer, including the length and flexibility of the chain connecting the two allyl groups.

A significant kinetic feature in the polymerization of allyl monomers is degradative chain transfer. e3s-conferences.org This process involves the abstraction of an allylic hydrogen atom from a monomer molecule by a growing polymer radical. The resulting allyl radical is stabilized by resonance and is generally less reactive, often leading to the termination of the kinetic chain. e3s-conferences.org This can result in polymers with low molecular weights. e3s-conferences.org However, the cyclolinear polymerization mechanism in diallyl monomers can mitigate the effect of degradative chain transfer, allowing for the formation of higher molecular weight polymers. e3s-conferences.org

Transition metal catalysts, particularly those based on palladium and zirconium, have also been employed for the polymerization of diallyl monomers. cambridge.org These catalysts can offer greater control over the polymer architecture and may proceed via different mechanisms, such as coordination-insertion.

Based on available literature, there is no evidence to suggest that diallyl pimelate or its simple derivatives undergo ring-opening polymerization (ROP). ROP is a mechanism characteristic of cyclic monomers such as lactones, lactides, and cyclic ethers. semanticscholar.orgmdpi.com this compound is an acyclic ester and therefore would not be expected to polymerize via this pathway. While it is conceivable to synthesize a cyclic derivative of pimelic acid that could potentially undergo ROP, no such derivatives or their polymerization have been described in the context of this compound.

Detailed Research Findings and Data

Despite a thorough search of scientific databases and patent literature, no specific experimental data, such as polymerization rates, activation energies, or detailed mechanistic studies for this compound, could be located. The following table outlines the general characteristics of diallyl monomer polymerization, which are expected to be relevant to this compound.

| Polymerization Characteristic | General Description for Diallyl Monomers |

| Primary Mechanism | Free-Radical Polymerization |

| Key Mechanistic Feature | Cyclopolymerization (formation of 5- or 6-membered rings) |

| Common Kinetic Challenge | Degradative Chain Transfer e3s-conferences.org |

| Alternative Mechanisms | Transition Metal-Catalyzed Polymerization cambridge.org |

| Ring-Opening Polymerization | Not applicable to the parent monomer |

Applications of Diallyl Pimelate in Advanced Materials Science and Engineering Non Clinical

Diallyl Pimelate-Based Resins and Thermosetting Systems

Thermosetting systems based on diallyl pimelate (B1236862) are characterized by their robust network structures formed during curing. The monomer is incorporated into resin formulations to enhance performance metrics such as thermal stability, dimensional integrity, and chemical resistance. Diallyl esters, as a class, are known for producing resins with excellent electrical insulation properties and stability in harsh environments. atamanchemicals.comosaka-soda.co.jp

This compound can be utilized as a crosslinking co-monomer in unsaturated polyester (B1180765) resin (UPR) and vinyl ester resin (VER) systems. epo.orggoogleapis.com In these formulations, it can function as a reactive plasticizer or a dispersant. nuomengchem.com Unlike more volatile monomers like styrene, diallyl esters have a low vapor pressure, which reduces odor and processing hazards. nuomengchem.com The incorporation of this compound can improve the heat resistance and dimensional stability of the final cured product compared to conventionally crosslinked resins. nuomengchem.com

While diallyl phthalate (B1215562) is more commonly referenced, the principles of its use in UPRs apply to other diallyl esters like this compound. osaka-soda.co.jp These esters are stable at room temperature, which allows for the formulation of pre-mixed or pre-impregnated materials that only cure upon heating. nuomengchem.com This characteristic is advantageous for manufacturing processes requiring control over the polymerization onset. The properties of resins made with diallyl esters are often superior in terms of electrical insulation, even under conditions of high heat and humidity. atamanchemicals.com

Table 1: Typical Components in Diallyl Ester-Based Resin Formulations

| Component | Function | Example |

|---|---|---|

| Base Resin | Provides the primary polymer backbone. | Unsaturated Polyester, Vinyl Ester |

| Crosslinking Monomer | Forms crosslinks between polymer chains, creating a thermoset network. | This compound |

| Initiator | Generates free radicals to start the polymerization (curing) process. | Dicumyl Peroxide, Benzoyl Peroxide |

| Reinforcement | Adds mechanical strength and stiffness to the composite. | Glass Fibers, Carbon Fibers |

This table illustrates the general components used in formulating thermosetting resins, where this compound would act as a key crosslinking agent.

This compound is mentioned as a component in compositions for high-performance coatings and adhesives. googleapis.comjustia.comepo.org High-performance coatings are designed to protect surfaces from corrosion, UV exposure, extreme temperatures, and moisture, thereby extending the lifespan of the substrate. prsteelecoat.com The crosslinked network formed by this compound contributes to the creation of hard, durable films with excellent resistance to chemicals and abrasion. atamanchemicals.comprsteelecoat.com

In adhesive formulations, thermosetting acrylics provide a useful model. These are often two-component systems where monomers and initiators in one part are mixed with a curative in the second part to begin the reaction. specialchem.com A this compound-based adhesive could be formulated similarly, where its polymerization contributes to a strong, infusible bond line. researchgate.net The modification of resins with diallyl esters can enhance adhesive strength and fracture toughness. researchgate.net The properties of such coatings and adhesives, including durability and resistance to weathering and chemicals, make them suitable for demanding industrial and structural applications. prsteelecoat.comppgpmc.com

The curing of this compound-derived systems proceeds via a free-radical polymerization mechanism, typically initiated by organic peroxides at elevated temperatures. nuomengchem.comresearchgate.net The process begins when the initiator decomposes to form free radicals. These radicals then react with one of the allyl double bonds of a this compound monomer, initiating a polymer chain.

A key feature in the polymerization of diallyl esters is the high propensity for intramolecular cyclization, where the pendant allyl group on a growing polymer chain reacts with the radical at its end to form a small ring structure. researchgate.net This process competes with the intermolecular crosslinking reaction, where the pendant allyl group reacts with a separate polymer chain. researchgate.net The extent of cyclization versus crosslinking influences the final network structure and properties.

As the reaction progresses, extensive crosslinking occurs, connecting the polymer chains into a rigid, three-dimensional network. princeton.edu This network structure is responsible for the characteristic properties of thermoset materials, including high modulus, thermal stability, and solvent resistance. fiveable.metencom.com The final degree of conversion and the crosslink density determine the mechanical and thermal performance of the cured material. researchgate.net

Analytical and Spectroscopic Characterization of Diallyl Pimelate and Its Polymers

Chromatographic Techniques for Separation and Characterization

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For diallyl pimelate (B1236862) and its polymers, gas chromatography and gel permeation chromatography are the most relevant methods for assessing monomer purity and characterizing the polymer's molecular weight, respectively.

Gas Chromatography (GC) is an essential technique for determining the purity of the volatile diallyl pimelate monomer and for identifying any volatile byproducts or residual starting materials from its synthesis. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.

A typical GC analysis of this compound would show a major peak corresponding to the compound itself. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of its purity (e.g., >99%). Any impurities, such as residual allyl alcohol, pimelic acid (if derivatized to be volatile), or side-products from the esterification reaction, would appear as separate, smaller peaks with different retention times. The NIST Chemistry WebBook lists a Kovats retention index of 1610 for this compound on a non-polar column, which aids in its identification. nist.gov The technique is invaluable for quality control in the synthesis of the monomer. researchgate.netscielo.br

Interactive Table 4: Typical Gas Chromatography Parameters for this compound Purity Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Non-polar capillary column (e.g., DB-5, HP-1) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial Temp: 100°C, Ramp: 10°C/min to 250°C, Hold: 5 min |

| Expected Retention Time | Dependent on exact conditions, identifiable via Kovats Index (1610) nist.gov |

Once this compound is polymerized, it forms a cross-linked network. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight distribution of soluble polymers. For cross-linked polymers like polythis compound, GPC/SEC is typically used to analyze the soluble fraction (sol) or to characterize the primary chain lengths of prepolymers before the final cross-linking occurs.

In GPC/SEC, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute more quickly, while smaller molecules can penetrate the pores and have a longer path, thus eluting later. The elution time is calibrated against polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate) to generate a molecular weight distribution curve for the sample. amazonaws.com

From this distribution, key molecular weight averages can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while typical synthetic polymers have PDI values greater than 1.5. researchgate.net

For polythis compound prepolymers, GPC/SEC is crucial for controlling the properties of the final cured material. The molecular weight of the prepolymer influences the viscosity of the resin and the cross-link density and mechanical properties of the final network.

Interactive Table 5: Representative GPC/SEC Data for a this compound Prepolymer This table shows illustrative data for a soluble prepolymer before extensive cross-linking. The specific values depend heavily on the polymerization conditions. | Parameter | Description | Typical Value | | :--- | :--- | :--- | | Mn (g/mol) | Number-Average Molecular Weight | 8,000 - 15,000 | | Mw (g/mol) | Weight-Average Molecular Weight | 20,000 - 40,000 | | PDI (Mw/Mn) | Polydispersity Index | 2.5 - 3.5 | | Eluent | Tetrahydrofuran (THF) or Chloroform | | Columns | Set of polystyrene-divinylbenzene columns (e.g., 10³, 10⁴, 10⁵ Å) | | Calibration | Polystyrene Standards | | Detector | Refractive Index (RI) |

High-Performance Liquid Chromatography (HPLC) for Oligomer and Additive Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the characterization of this compound and its polymers. It is particularly effective for the separation, identification, and quantification of residual monomers, oligomers, and various additives that may be present in the polymer matrix. The analysis of these components is vital for quality control, understanding the polymerization process, and determining the final properties of the material.

The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For the analysis of this compound systems, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The analysis of additives in this compound polymers is also critical, as these compounds can significantly influence the material's properties and performance. Common additives include plasticizers, UV stabilizers, antioxidants, and thermal stabilizers. HPLC, often coupled with mass spectrometry (HPLC-MS), is a powerful tool for the identification and quantification of these additives. The separation can be optimized by adjusting the mobile phase composition, gradient, and flow rate.

A typical HPLC analysis of a this compound polymer extract might involve the following steps:

Sample Preparation: The polymer is dissolved in a suitable solvent, and the additives and low molecular weight oligomers are extracted.

Chromatographic Separation: The extract is injected into the HPLC system. A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with a wide range of polarities.

Detection: A UV detector is commonly used for the detection of analytes containing chromophores, such as aromatic additives. For compounds without a strong UV chromophore, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed. Mass spectrometry provides structural information for unambiguous identification.

The data obtained from HPLC analysis provides valuable insights into the composition of the this compound formulation. For instance, the presence of unreacted this compound monomer could indicate incomplete polymerization. The oligomer distribution can affect the mechanical properties of the final polymer. The identification and quantification of additives ensure that the formulation meets the required specifications for its intended application.

Below is a hypothetical data table illustrating the results of an HPLC analysis for a sample of poly(this compound).

| Peak Number | Retention Time (min) | Compound Identity | Concentration (µg/g) |

| 1 | 3.5 | This compound Monomer | 150 |

| 2 | 5.2 | This compound Dimer | 450 |

| 3 | 6.8 | This compound Trimer | 320 |

| 4 | 8.1 | Antioxidant (Irganox 1010) | 1000 |

| 5 | 9.5 | UV Stabilizer (Tinuvin 328) | 500 |

This table is illustrative and presents plausible data for the HPLC analysis of a poly(this compound) sample based on typical analyses of polyester (B1180765) systems.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

For poly(this compound), TGA can be used to determine several key parameters:

Onset of Decomposition (Tonset): The temperature at which the polymer starts to lose mass due to thermal degradation. This is a critical indicator of the material's thermal stability.

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, as indicated by the peak of the derivative of the TGA curve (DTG curve).

Residual Mass: The percentage of the initial mass that remains at the end of the analysis, which can indicate the formation of a char or inorganic residue.

The thermal decomposition of aliphatic polyesters, a class of materials to which poly(this compound) belongs, typically proceeds through chain scission reactions. At elevated temperatures, the ester linkages can break, leading to the formation of smaller, volatile molecules and a corresponding loss of mass. The presence of the allyl groups in poly(this compound) may also influence its decomposition mechanism, potentially leading to cross-linking reactions at lower temperatures before significant decomposition occurs.

A typical TGA experiment for poly(this compound) would involve heating a small sample of the polymer in an inert atmosphere, such as nitrogen, from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min). The resulting TGA curve would show a stable baseline at lower temperatures, followed by a sharp drop in mass as the polymer decomposes.

The data from TGA is crucial for determining the processing window and the upper service temperature of poly(this compound). Materials with higher decomposition temperatures are generally more suitable for applications that involve exposure to heat. TGA can also be used to compare the thermal stability of different formulations of poly(this compound), for example, to assess the effectiveness of thermal stabilizers.

Below is a representative data table summarizing the key findings from a TGA study of poly(this compound).

| Parameter | Value |

| Onset of Decomposition (Tonset) | 320 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 385 °C |

| Mass Loss at Tmax | 65% |

| Residual Mass at 600 °C | 5% |

This table provides illustrative TGA data for poly(this compound) based on the known thermal behavior of similar aliphatic polyesters. Actual values may vary depending on the specific molecular weight, purity, and presence of additives.

Computational Chemistry and Theoretical Modeling of Diallyl Pimelate Systems

Quantum Chemical Calculations on Diallyl Pimelate (B1236862) Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level. For diallyl pimelate, such studies would provide invaluable insights into its stability, preferred shapes, and inherent reactivity, which are crucial for predicting its behavior in polymerization reactions.

Reactivity Descriptors and Frontier Molecular Orbital Analysis for Polymerization Initiation

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound would reveal the most likely sites for electrophilic and nucleophilic attack, which is fundamental to understanding how polymerization is initiated. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index could also be calculated to provide a quantitative measure of its reactivity. The absence of research in this area means that a detailed FMO analysis for this compound cannot be provided.

Molecular Dynamics Simulations of this compound Polymerization and Network Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be essential for modeling the complex process of polymerization and the subsequent formation of a cross-linked polymer network.

Simulation of Polymerization Kinetics and Microstructure Evolution

By simulating the polymerization process at the molecular level, it would be possible to investigate the kinetics of the reaction and observe the evolution of the polymer's microstructure. This would provide insights into how factors such as temperature and initiator concentration affect the rate of polymerization and the final structure of the polymer network. Currently, no such simulation data for this compound has been published.

Future Research Directions and Emerging Opportunities for Diallyl Pimelate

Development of Novel Diallyl Pimelate (B1236862) Derivatives with Enhanced Performance

A significant avenue for future research lies in the synthesis and characterization of novel diallyl pimelate derivatives. By chemically modifying the pimelic acid backbone or the allyl groups, it is possible to tailor the properties of the resulting polymers for specific high-performance applications.

Enhanced Thermal Stability and Flame Retardancy: The development of materials with improved heat resistance and fire safety is a constant demand in many industries. Future work could focus on incorporating flame-retardant moieties into the this compound structure. This could be achieved by copolymerizing this compound with phosphorus-containing or silicon-containing monomers. The resulting copolymers would be expected to exhibit enhanced thermal stability and char-forming capabilities, thus reducing flammability.

Improved Mechanical Properties: The mechanical properties of this compound-based thermosets, such as tensile strength, modulus, and toughness, can be enhanced through several strategies. One approach involves the synthesis of this compound copolymers with rigid aromatic monomers. Another avenue is the development of nanocomposites by incorporating reinforcing fillers like clay, silica (B1680970), or carbon nanotubes into a this compound matrix. These fillers can significantly improve the mechanical robustness of the final material.

A summary of potential this compound derivatives and their expected performance enhancements is presented in the table below.

| Derivative/Copolymer System | Targeted Property Enhancement | Potential Application Areas |

| This compound-co-phosphorus acrylates | Increased flame retardancy, thermal stability | Electronics, construction, transportation |

| This compound-co-styrene | Higher tensile strength and modulus | Automotive components, structural parts |

| This compound/silica nanocomposite | Improved toughness and scratch resistance | Coatings, protective films |

Integration of this compound into Advanced Manufacturing Technologies (e.g., 3D Printing)

Advanced manufacturing technologies, particularly 3D printing, offer unprecedented opportunities for creating complex and customized objects. This compound, with its potential for photopolymerization, is a promising candidate for the formulation of novel resins for these technologies.

Vat Photopolymerization (SLA and DLP): Stereolithography (SLA) and Digital Light Processing (DLP) are high-resolution 3D printing techniques that rely on the layer-by-layer photopolymerization of a liquid resin. nih.govunimib.it3dprod.comresearchgate.netamfg.ai this compound can be a key component in these resins due to its two reactive allyl groups that can participate in cross-linking reactions upon UV exposure. mdpi.com Future research should focus on formulating and optimizing this compound-based resins for SLA and DLP, investigating factors such as cure speed, resolution, and the mechanical properties of the printed objects.

Thiol-Ene Photopolymerization: Thiol-ene "click" chemistry is a highly efficient photopolymerization method known for its rapid reaction rates and low shrinkage. This compound, as the 'ene' component, can be reacted with multifunctional thiols to form highly cross-linked networks. This approach is particularly attractive for 3D printing applications where speed and precision are crucial. Research in this area would involve developing novel thiol-ene resin systems containing this compound and characterizing their suitability for various 3D printing platforms.

The table below outlines potential research directions for integrating this compound into 3D printing.

| 3D Printing Technology | Research Focus | Expected Outcomes |

| Stereolithography (SLA) | Formulation of this compound-based photocurable resins with suitable photoinitiators and absorbers. google.comresearchgate.netcapes.gov.br | High-resolution 3D printed parts with good mechanical and thermal properties. |

| Digital Light Processing (DLP) | Optimization of resin viscosity and curing parameters for fast and accurate printing. amfg.aimdpi.com | Rapid prototyping and manufacturing of complex geometries. |

| Thiol-Ene Photopolymerization | Development of this compound/multifunctional thiol resin systems. | 3D printed objects with low stress and high dimensional stability. |

Exploration of this compound in Sustainable and Bio-Renewable Polymer Systems

The shift towards a bio-based economy necessitates the development of polymers from renewable resources. Pimelic acid, a precursor to this compound, can be derived from renewable feedstocks such as oleic acid, a component of many vegetable oils. This bio-based origin makes this compound an attractive monomer for creating more sustainable polymer systems. mdpi.comdntb.gov.uapittstate.edursc.orgnih.govnih.govnrel.govrsc.org

Bio-Based Polyesters and Copolymers: Future research will likely focus on the synthesis of fully or partially bio-based polyesters and copolymers using this compound. mdpi.comdntb.gov.uanih.gov For instance, copolymerizing this compound with other bio-derived monomers, such as those derived from fatty acids or sugars, could lead to a new class of sustainable thermosets with a wide range of properties. rsc.orgmdpi.com Investigating the biodegradability of these materials will also be a crucial aspect of this research.

The potential for developing sustainable polymers from this compound is summarized in the table below.

| Polymer System | Key Features | Potential for Sustainability |

| Homopolymers of this compound | Derived from potentially bio-based pimelic acid. | Reduced reliance on fossil fuels. |

| Copolymers with other bio-based monomers | High bio-based content, tunable properties. | Creation of environmentally friendly materials. |

| Blends with natural polymers | Enhanced biodegradability and compostability. | Contribution to a circular economy. |

Interdisciplinary Research at the Interface of this compound Chemistry and Other Fields

The versatility of this compound opens up possibilities for its application in various interdisciplinary fields, moving beyond traditional polymer science.

Biomedical Applications: The potential biocompatibility and biodegradability of polymers derived from this compound make them interesting candidates for biomedical applications. nih.gov Future research could explore their use in areas such as tissue engineering scaffolds, where the polymer would support cell growth and then degrade as new tissue is formed. nih.govmdpi.com Additionally, functionalized this compound derivatives could be designed for use in drug delivery systems, allowing for the controlled release of therapeutic agents. nih.gov

Stimuli-Responsive Materials: "Smart" polymers that respond to external stimuli such as light, temperature, or pH are at the forefront of materials science. nih.govresearchgate.net By incorporating stimuli-responsive moieties into the this compound structure, it may be possible to create materials that change their shape, properties, or function on demand. This could lead to applications in sensors, actuators, and self-healing materials. mdpi.com

The following table highlights potential interdisciplinary research avenues for this compound.

| Interdisciplinary Field | Potential Application | Research Direction |

| Tissue Engineering | Biodegradable scaffolds for cell growth. nih.govmdpi.com | Synthesis and characterization of porous this compound-based networks and assessment of their biocompatibility. |

| Drug Delivery | Controlled release of therapeutic agents. nih.gov | Development of functionalized this compound carriers and investigation of drug loading and release kinetics. |

| Smart Materials | Sensors, actuators, self-healing polymers. nih.govresearchgate.net | Incorporation of stimuli-responsive groups into this compound and study of their response to external triggers. |

Addressing Fundamental Challenges in Diallyl Monomer Polymerization for Broader Applications

To fully realize the potential of this compound, it is crucial to address the fundamental challenges associated with the polymerization of diallyl monomers.

Kinetics and Mechanism: Diallyl monomers are known to exhibit complex polymerization kinetics, including slow polymerization rates and a tendency for intramolecular cyclization. nih.govnih.gov Detailed kinetic studies on the homopolymerization and copolymerization of this compound are needed to understand the reaction mechanism and to optimize polymerization conditions. mdpi.com This includes investigating the effects of initiator concentration, temperature, and solvent on the polymerization rate and the structure of the resulting polymer.

Control over Cyclopolymerization: Intramolecular cyclization during the polymerization of diallyl monomers leads to the formation of cyclic structures within the polymer chain, which can affect the final properties of the material. nih.govunimelb.edu.au Research aimed at controlling the extent of cyclization versus linear propagation is essential for tailoring the network structure and, consequently, the mechanical and thermal properties of this compound-based polymers. This could involve exploring the influence of monomer concentration and reaction temperature on the cyclization process. unimelb.edu.au

The table below summarizes the key challenges and future research directions in the polymerization of this compound.

| Challenge | Research Focus | Desired Outcome |

| Slow Polymerization Rate | Investigation of more efficient initiator systems and reaction conditions. | Increased polymerization efficiency and reduced reaction times. |

| Intramolecular Cyclization | Mechanistic studies to understand the factors influencing cyclization. nih.govunimelb.edu.au | Control over the polymer architecture to achieve desired material properties. |

| Degradative Chain Transfer | Identification of conditions that minimize side reactions. | Higher molecular weight polymers and more uniform networks. |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing diallyl pimelate in synthetic chemistry research?

Answer:

this compound (C₁₃H₂₀O₄) requires comprehensive characterization using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure, particularly the allyl ester groups and the seven-carbon pimelate backbone. Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity and detect volatile byproducts, as demonstrated in analogous studies on diallyl disulfide/trisulfide . For reproducibility, experimental sections must detail solvent systems, instrument parameters (e.g., GC column type, NMR frequency), and reference standards, adhering to journal guidelines for methodological transparency .

Basic: How should researchers design experiments to optimize the synthesis of this compound while minimizing side reactions?

Answer:

Synthetic optimization requires a factorial design approach, varying catalysts (e.g., acid vs. enzyme catalysts), temperature, and stoichiometry of pimelic acid and allyl alcohol. Kinetic studies (e.g., time-course sampling) coupled with GC or HPLC analysis can identify side products like unesterified pimelic acid or diallyl ethers. Include control reactions (e.g., without catalyst) to distinguish baseline reactivity. Report yields, purity metrics, and side-product profiles in supplementary materials to enable replication .

Advanced: How can computational modeling resolve contradictions in proposed metabolic pathways involving this compound derivatives?

Answer:

Discrepancies in metabolic models (e.g., blocked reactions in bacterial pimelate synthesis pathways) often arise from incomplete enzyme annotations or missing transport reactions. Use constraint-based metabolic modeling tools (e.g., COBRApy) to simulate flux distributions and identify gaps. Validate predictions with isotopic tracer experiments (e.g., ¹³C-labeled pimelate) to trace metabolite flow. Cross-reference genomic databases (e.g., KEGG, MetaCyc) and integrate experimental data from E. coli or B. subtilis studies to refine pathway annotations .

Advanced: What strategies mitigate analytical challenges when quantifying this compound in complex biological matrices?

Answer:

Matrix effects in biological samples (e.g., plasma, microbial lysates) necessitate sample preparation techniques such as solid-phase extraction (SPE) or derivatization to enhance GC/MS sensitivity. Validate methods using spike-recovery experiments with internal standards (e.g., deuterated this compound). For LC-MS/MS, optimize collision energy and monitor multiple reaction transitions (MRMs) to distinguish this compound from isomers. Report limits of detection (LOD), matrix effects, and recovery rates to ensure reproducibility .

Basic: What are the critical parameters for ensuring the stability of this compound in storage and experimental conditions?

Answer:

Stability studies should assess temperature (e.g., 4°C vs. -20°C), light exposure, and solvent polarity. Use accelerated degradation tests (e.g., 40°C/75% RH) with periodic HPLC/GC analysis to quantify decomposition products like pimelic acid or allyl alcohol. Buffer systems (pH 7–8) may reduce hydrolysis. Document storage conditions and stability timelines in metadata to prevent batch variability .

Advanced: How can researchers address conflicting data on this compound’s bioactivity across in vitro and in vivo studies?

Answer:

Contradictions may stem from differences in bioavailability, metabolic conversion, or model organism physiology. Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) to compare absorption rates. Use in vitro assays (e.g., microsomal incubations) to identify active metabolites. Apply meta-analysis frameworks to aggregate data, adjusting for variables like dosage, exposure duration, and biological replicates. Transparently report confounding factors in supplementary materials .

Basic: What ethical and methodological standards apply when designing toxicological studies on this compound?

Answer:

Follow institutional review board (IRB) protocols for animal or human cell line studies. For in vivo toxicology, use OECD guidelines (e.g., acute oral toxicity tests in rodents) with appropriate sample sizes and negative/positive controls. In cell-based assays, include viability assays (e.g., MTT) and apoptosis markers (e.g., caspase-3) to differentiate cytotoxic effects. Disclose funding sources and potential conflicts of interest in acknowledgments .

Advanced: How can machine learning improve the prediction of this compound’s physicochemical properties or reactivity?

Answer:

Train models on existing datasets (e.g., PubChem, ChEMBL) using descriptors like molecular weight, logP, and topological polar surface area. Validate predictions with experimental data (e.g., solubility, reaction yields). For reactivity, employ quantum mechanical calculations (DFT) to model transition states and compare with ML-predicted activation energies. Open-source tools like RDKit or DeepChem enable scalable implementations .

Basic: What are the best practices for documenting and sharing synthetic protocols for this compound?

Answer:

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols in repositories like protocols.io , including step-by-step procedures, hazard warnings, and troubleshooting tips. In manuscripts, provide a concise experimental section and deposit raw data (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo) with persistent identifiers .

Advanced: How can researchers reconcile discrepancies in the reported biological activity of this compound across different assay systems?

Answer:

Systematic reviews with meta-regression can identify assay-specific variables (e.g., cell type, endotoxin levels). Perform comparative studies using standardized protocols (e.g., identical cell lines, serum-free media). Validate findings with orthogonal assays (e.g., gene expression profiling alongside enzyme activity tests). Transparently report batch-to-batch variability in compound purity, which may confound bioactivity results .

Notes

- References : Citations align with evidence IDs (e.g., ) and emphasize methodological rigor.

- Excluded Content : Avoided commercial sources per guidelines; relied on NIST data and peer-reviewed methodologies.

- Methodological Focus : Answers emphasize experimental design, validation, and reproducibility over definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products